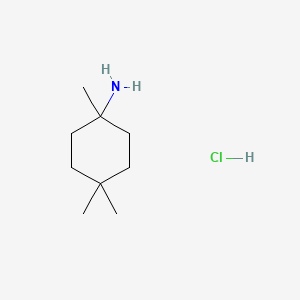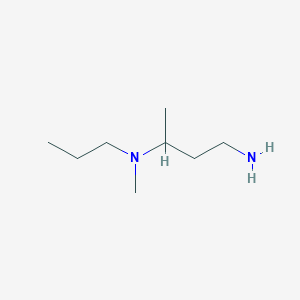![molecular formula C13H20N2 B13590139 1-[(2,3-Dimethylphenyl)methyl]piperazine](/img/structure/B13590139.png)
1-[(2,3-Dimethylphenyl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,3-Dimethylphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenylmethyl group. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-[(2,3-Dimethylphenyl)methyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .
Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Analyse Chemischer Reaktionen
1-[(2,3-Dimethylphenyl)methyl]piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines.
For example, oxidation of this compound with potassium permanganate can lead to the formation of corresponding ketones or carboxylic acids. Reduction with lithium aluminum hydride can yield amines or alcohols. Substitution reactions with halides can produce halogenated derivatives, while reactions with amines can form secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
1-[(2,3-Dimethylphenyl)methyl]piperazine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is employed in the study of biogenic amine transporters and their interactions with various substrates . In medicine, it is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders .
Wirkmechanismus
The mechanism of action of 1-[(2,3-Dimethylphenyl)methyl]piperazine involves its interaction with molecular targets such as biogenic amine transporters. These transporters are responsible for the uptake and release of neurotransmitters in the brain. By modulating the activity of these transporters, the compound can influence neurotransmitter levels and, consequently, affect neurological functions .
Vergleich Mit ähnlichen Verbindungen
1-[(2,3-Dimethylphenyl)methyl]piperazine can be compared with other piperazine derivatives such as 1-(2,4-dimethylphenyl)piperazine and 1-(3-chlorophenyl)piperazine. While these compounds share a common piperazine core, they differ in their substituents, which can lead to variations in their biological activities and chemical reactivity .
1-(2,4-Dimethylphenyl)piperazine: Similar in structure but with a different substitution pattern, which may result in different pharmacological properties.
1-(3-Chlorophenyl)piperazine: Contains a chlorine substituent, which can significantly alter its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H20N2 |
|---|---|
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
1-[(2,3-dimethylphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2/c1-11-4-3-5-13(12(11)2)10-15-8-6-14-7-9-15/h3-5,14H,6-10H2,1-2H3 |
InChI-Schlüssel |
AUYYHCNVODQPBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CN2CCNCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((Allyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13590058.png)


![tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate](/img/structure/B13590080.png)



![2-[(5-Chloropyrazin-2-yl)oxy]aceticacid](/img/structure/B13590093.png)
![1-[(Naphthalen-2-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13590104.png)
![6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylicacid](/img/structure/B13590108.png)
![2-({6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}amino)acetic acid](/img/structure/B13590136.png)
![3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13590144.png)


